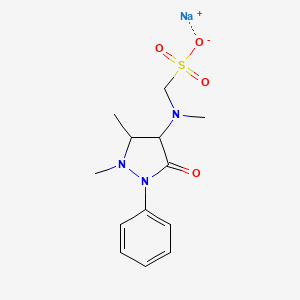
Sodium ((1,5-dimethyl-3-oxo-2-phenylpyrazolidin-4-yl)(methyl)amino)methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Noramidopyrini methanosulfonate, also known as metamizole sodium, is a pyrazolone derivative belonging to the group of nonacid nonopioids. It is widely recognized for its potent analgesic and antipyretic properties. This compound is commonly used as a painkiller, spasm reliever, and fever reducer .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of noramidopyrini methanosulfonate involves the reaction of antipyrine with formaldehyde and sodium bisulfite. The process typically includes the following steps:
Formation of Antipyrine: Antipyrine is synthesized by the condensation of phenylhydrazine with acetoacetic ester.
Reaction with Formaldehyde: Antipyrine reacts with formaldehyde to form a methylol derivative.
Sulfonation: The methylol derivative is then treated with sodium bisulfite to yield noramidopyrini methanosulfonate.
Industrial Production Methods: The industrial production of noramidopyrini methanosulfonate follows a similar synthetic route but is optimized for large-scale production. The process involves:
Batch or Continuous Processing: Depending on the scale, the reaction can be carried out in batch reactors or continuous flow systems.
Purification: The crude product is purified through crystallization or recrystallization to obtain high-purity noramidopyrini methanosulfonate.
Chemical Reactions Analysis
Types of Reactions: Noramidopyrini methanosulfonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It undergoes nucleophilic substitution reactions, particularly at the sulfonate group.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Nucleophiles: Ammonia or primary amines for substitution reactions.
Major Products: The major products formed from these reactions include sulfonic acids, amines, and substituted pyrazolones .
Scientific Research Applications
Noramidopyrini methanosulfonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Extensively used as an analgesic and antipyretic in clinical settings.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other compounds
Mechanism of Action
Noramidopyrini methanosulfonate exerts its effects primarily through the inhibition of cyclooxygenase enzymes, particularly cyclooxygenase-3. This inhibition leads to a decrease in the synthesis of prostaglandins, which are mediators of pain, inflammation, and fever. The compound also acts on peripheral and central nervous systems to provide analgesic and antipyretic effects .
Comparison with Similar Compounds
Aspirin (Acetylsalicylic Acid): Another non-opioid analgesic and antipyretic.
Paracetamol (Acetaminophen): Widely used for its analgesic and antipyretic properties.
Ibuprofen: A nonsteroidal anti-inflammatory drug (NSAID) with similar uses.
Uniqueness: Noramidopyrini methanosulfonate is unique due to its favorable gastrointestinal tolerability compared to other nonacid nonopioids. Additionally, it has a rapid onset of action and is effective in treating severe pain and high fever .
Properties
Molecular Formula |
C13H18N3NaO4S |
|---|---|
Molecular Weight |
335.36 g/mol |
IUPAC Name |
sodium;[(1,5-dimethyl-3-oxo-2-phenylpyrazolidin-4-yl)-methylamino]methanesulfonate |
InChI |
InChI=1S/C13H19N3O4S.Na/c1-10-12(14(2)9-21(18,19)20)13(17)16(15(10)3)11-7-5-4-6-8-11;/h4-8,10,12H,9H2,1-3H3,(H,18,19,20);/q;+1/p-1 |
InChI Key |
KSYBPARARIWLTI-UHFFFAOYSA-M |
Canonical SMILES |
CC1C(C(=O)N(N1C)C2=CC=CC=C2)N(C)CS(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















